TPMPA's >150-Fold Functional Selectivity for GABAA-ρ Receptors Over GABAA and GABAB Subtypes
TPMPA exhibits a profound and quantifiable selectivity for the GABAA-ρ (historically GABAC) receptor over the major GABAA and GABAB receptor classes, a critical property absent in its chemical progenitors and many broad-spectrum GABAergic compounds. In competitive binding assays, TPMPA demonstrates high potency at GABAA-ρ receptors with a KB of 2.1 µM. In stark contrast, its activity at GABAA receptors is minimal, with a KB of 320 µM (an ~152-fold difference), and it acts only as a very weak agonist at GABAB receptors with an EC50 of ~500 µM [1]. This selectivity profile validates its rational design as a hybrid of isoguvacine and 3-APMPA, where the tetrahydropyridine ring of isoguvacine (unfavorable for GABAB interaction) and the methylphosphinic acid moiety of 3-APMPA (unfavorable for GABAA interaction) were combined to yield a compound that is functionally selective for GABAA-ρ [2].
| Evidence Dimension | Receptor binding affinity (KB) and functional activity (EC50) |
|---|---|
| Target Compound Data | GABAA-ρ KB = 2.1 µM; GABAA KB = 320 µM; GABAB EC50 = ~500 µM |
| Comparator Or Baseline | Baseline: Isoguvacine (preferential GABAA-ρ agonist, but with partial activity) and 3-APMPA (non-selective antagonist) |
| Quantified Difference | 152-fold selectivity for GABAA-ρ over GABAA (2.1 µM vs. 320 µM); >238-fold selectivity over GABAB functional activation (2.1 µM vs. 500 µM) |
| Conditions | Binding and functional assays on recombinant receptors; specific assay conditions detailed in Ragozzino et al., 1996. |
Why This Matters
For researchers studying GABAA-ρ receptor-specific contributions to neural signaling, this >150-fold selectivity window is essential to prevent confounding data from the much more abundant GABAA and GABAB receptors, thereby ensuring experimental results are attributable to the target receptor.
- [1] Ragozzino D, Woodward RM, Murata Y, Eusebi F, Overman LE, Miledi R. Design and in vitro pharmacology of a selective gamma-aminobutyric acidC receptor antagonist. Mol Pharmacol. 1996;50(4):1024-1030. PMID: 8863850. View Source
- [2] Johnston GAR, Chebib M, Hanrahan JR, Mewett KN. GABAC receptors as drug targets. Curr Drug Targets CNS Neurol Disord. 2003;2(4):260-268. doi:10.2174/1568007033482801. View Source
